molecular formula C11H18N2O2S B13115282 4-(2-aminopropyl)-N,N-dimethylbenzenesulfonamide

4-(2-aminopropyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B13115282
M. Wt: 242.34 g/mol
InChI Key: DBYIEESZVDLHBC-UHFFFAOYSA-N
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Description

4-(2-aminopropyl)-N,N-dimethylbenzenesulfonamide is a chemical compound with a complex structure that includes an aminopropyl group attached to a benzenesulfonamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminopropyl)-N,N-dimethylbenzenesulfonamide typically involves the reaction of N,N-dimethylbenzenesulfonamide with 2-aminopropyl derivatives under controlled conditions. One common method involves the use of palladium-catalyzed hydrogenation reactions in an organic solvent . The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired product at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminopropyl)-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the aminopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(2-aminopropyl)-N,N-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-aminopropyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. It may act as a modulator of neurotransmitter release, influencing the levels of dopamine, norepinephrine, and serotonin in the brain . This modulation can lead to various physiological effects, making it a compound of interest in neuropharmacology.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-aminopropyl)-N,N-dimethylbenzenesulfonamide is unique due to its specific sulfonamide structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H18N2O2S

Molecular Weight

242.34 g/mol

IUPAC Name

4-(2-aminopropyl)-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C11H18N2O2S/c1-9(12)8-10-4-6-11(7-5-10)16(14,15)13(2)3/h4-7,9H,8,12H2,1-3H3

InChI Key

DBYIEESZVDLHBC-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)S(=O)(=O)N(C)C)N

Origin of Product

United States

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